molecular formula C9H11NO2 B14796180 3-Cyclopropoxy-2-methoxypyridine

3-Cyclopropoxy-2-methoxypyridine

Cat. No.: B14796180
M. Wt: 165.19 g/mol
InChI Key: YMOFJALHNYJZGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopropoxy-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxy-2-hydroxypyridine. This intermediate is then methylated using methyl iodide and a base to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

3-Cyclopropoxy-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-2-methoxypyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C9H11NO2/c1-11-9-8(3-2-6-10-9)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

YMOFJALHNYJZGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)OC2CC2

Origin of Product

United States

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